2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol
Description
2-[(E)-(9H-Fluoren-9-ylidenehydrazinylidene)methyl]phenol is a hydrazone derivative featuring a fluorene backbone and a phenolic hydroxyl group. The fluorene moiety provides a rigid, planar aromatic system, while the hydrazone group (–NH–N=CH–) enables tautomerism and metal coordination.
Properties
IUPAC Name |
2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-19-12-6-1-7-14(19)13-21-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-13,23H/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGWZJOGKZSPL-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol typically involves the condensation reaction between 9H-fluoren-9-ylidenehydrazine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol involves its ability to form stable complexes with metal ions, which can then interact with various biological molecules. The compound’s imine group allows it to act as a chelating agent, binding to metal ions and facilitating their transport and reactivity within biological systems . This interaction can influence various molecular pathways, including those involved in oxidative stress and enzyme activity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) 4-[(E)-(9H-Fluoren-9-ylidenehydrazinylidene)methyl]benzoic acid
- Structure: Replaces the phenolic –OH with a carboxylic acid (–COOH) at the para position of the benzene ring.
- Key Differences: Acidity: The carboxylic acid group (pKa ~4-5) is significantly more acidic than the phenolic –OH (pKa ~10), enhancing solubility in polar solvents . Coordination: The –COOH group can act as a stronger chelator for metal ions compared to –OH, forming stable carboxylate-metal complexes.
- Applications: Potential use in organic electronics due to extended conjugation and solubility in polar aprotic solvents .
(b) 2-((E)-(tert-Butylimino)methyl)phenol
- Structure: Substitutes the fluorene-hydrazone system with a tert-butylimino (–N=C(CH₃)₃) group.
- Key Differences :
- Steric Effects : The bulky tert-butyl group reduces planarity, limiting π-conjugation but enhancing steric protection in coordination complexes.
- Electronic Properties : The imine group (–C=N–) is less electron-rich than the hydrazone (–NH–N=CH–), altering redox behavior and ligand-field effects.
- Research Findings : Forms stable lanthanide complexes with muffin-shaped polyhedra, highlighting its utility in catalysis .
(c) 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine
- Structure: Features a diphenylmethylene group instead of the phenolic –CH₂– bridge.
- Key Differences: Planarity: The diphenylmethylene group introduces steric hindrance, reducing molecular planarity compared to the phenolic derivative. Crystallography: X-ray studies (via SHELX programs) reveal distinct packing modes influenced by substituent bulk .
Comparative Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
